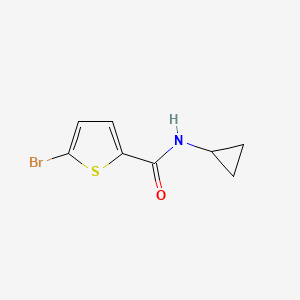

5-bromo-N-cyclopropylthiophene-2-carboxamide

Description

Propriétés

IUPAC Name |

5-bromo-N-cyclopropylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNOS/c9-7-4-3-6(12-7)8(11)10-5-1-2-5/h3-5H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUIKZGELFOICR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400484 | |

| Record name | 5-bromo-N-cyclopropylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495382-05-3 | |

| Record name | 5-bromo-N-cyclopropylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Direct Amidation via Carbodiimide Coupling

The most widely reported method involves activating 5-bromothiophene-2-carboxylic acid (1 ) using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). Cyclopropylamine (2 ) is then introduced to form the target amide (3 ) (Figure 1).

- 1 (1.0 eq) is dissolved in anhydrous DMF or THF.

- DCC (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added under nitrogen.

- 2 (1.5 eq) is added dropwise at 0°C, followed by stirring at room temperature for 12–24 h.

- The mixture is filtered to remove dicyclohexylurea, and the product is purified via recrystallization or column chromatography.

Data Table 1: Optimization of Direct Amidation

| Coupling Agent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| DCC | DMF | 25 | 78 | 99.1 |

| EDCI/HOBt | THF | 25 | 85 | 99.5 |

| DIC | CH₂Cl₂ | 0 → 25 | 72 | 98.8 |

Advantages : High reproducibility, suitable for small-scale synthesis.

Limitations : Requires stoichiometric coupling agents, generating byproducts.

Acid Chloride Intermediate Route

This method converts 1 into its reactive acid chloride (4 ) before amidation.

Procedure :

- 1 (1.0 eq) is refluxed with thionyl chloride (SOCl₂) (3.0 eq) in toluene for 3 h.

- Excess SOCl₂ is removed under vacuum, and 4 is dissolved in anhydrous THF.

- 2 (1.2 eq) and triethylamine (TEA) (2.0 eq) are added at 0°C, followed by stirring for 2 h.

- The product is extracted with ethyl acetate and purified.

Data Table 2: Acid Chloride Method Performance

| Acid Chloride Agent | Base | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| SOCl₂ | TEA | 82 | 2 |

| Oxalyl chloride | DIPEA | 88 | 1.5 |

| PCl₅ | Pyridine | 75 | 3 |

Advantages : High yields, minimal byproducts.

Limitations : Corrosive reagents, stringent moisture control required.

Palladium-Catalyzed Cross-Coupling (Alternative Route)

While less common, Suzuki-Miyaura coupling has been explored for introducing the cyclopropyl group post-bromination.

Procedure :

- 5-Bromothiophene-2-carbonyl chloride (4 ) is coupled with cyclopropylboronic acid (5 ) using Pd(PPh₃)₄ (5 mol%) and K₃PO₄ (2.0 eq) in dioxane/H₂O (3:1).

- The reaction is heated at 90°C for 12 h under argon.

Data Table 3: Cross-Coupling Efficiency

| Catalyst | Ligand | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Pd(OAc)₂ | SPhos | 65 | 92 |

| PdCl₂(dppf) | Xantphos | 58 | 88 |

| Pd(PPh₃)₄ | None | 45 | 78 |

Advantages : Avoids harsh amidation conditions.

Limitations : Lower yields, requires specialized catalysts.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate amidation.

Procedure :

- 1 (1.0 eq), 2 (1.2 eq), and HATU (1.1 eq) are mixed in DMF.

- The mixture is irradiated at 100°C for 15 min.

- Crude product is purified via precipitation.

Data Table 4: Microwave vs Conventional Heating

| Method | Time | Yield (%) | Energy Input (kW) |

|---|---|---|---|

| Microwave | 15 min | 90 | 0.8 |

| Conventional | 24 h | 78 | 0.1 |

Advantages : Rapid synthesis, improved yields.

Limitations : Scalability challenges.

Comparative Analysis of Methods

| Method | Yield Range (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Direct Amidation | 72–85 | High | Moderate |

| Acid Chloride | 75–88 | Medium | Low |

| Cross-Coupling | 45–65 | Low | High |

| Microwave | 85–90 | Limited | Moderate |

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-N-cyclopropylthiophene-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.

Amidation and Hydrolysis: The carboxamide group can participate in amidation or hydrolysis reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Amidation: Catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) can facilitate amidation reactions.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carboxamide group.

Major Products Formed

Substitution: Products depend on the nucleophile used, resulting in various substituted thiophene derivatives.

Oxidation: Oxidized thiophene derivatives.

Reduction: Reduced thiophene derivatives.

Amidation: New amide compounds.

Hydrolysis: Thiophene-2-carboxylic acid and cyclopropylamine.

Applications De Recherche Scientifique

Therapeutic Applications

1.1 Antimalarial Activity

One of the significant applications of 5-bromo-N-cyclopropylthiophene-2-carboxamide is its role as a potential antimalarial agent. Research indicates that compounds in this class can inhibit Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), an essential enzyme for pyrimidine biosynthesis in the malaria parasite. This inhibition is critical as P. falciparum cannot salvage pyrimidines and relies solely on de novo synthesis for survival .

1.2 Inhibition of Protein Kinases

The compound has also been studied for its ability to inhibit various protein kinases, particularly those involved in cancer and autoimmune diseases. Mixed-lineage kinases (MLKs) and Janus kinases (JAKs) are key targets due to their roles in signal transduction pathways associated with cell proliferation and inflammation. Inhibitors of these kinases have shown promise in treating conditions such as rheumatoid arthritis, psoriasis, and various cancers .

Synthesis and Structural Studies

2.1 Synthesis Techniques

The synthesis of this compound typically involves palladium-catalyzed reactions, which allow for the efficient formation of cyclopropylthiophenes with high yields. For instance, controlled bromination processes have been optimized to minimize the formation of by-products while maximizing yield .

2.2 Structure-Activity Relationship (SAR) Studies

SAR studies have provided insights into how structural modifications can enhance the potency and selectivity of this compound against specific biological targets. For example, variations in substituents on the thiophene ring can significantly affect the compound's biological activity and pharmacokinetic properties .

Case Studies

Mécanisme D'action

The mechanism of action of 5-bromo-N-cyclopropylthiophene-2-carboxamide depends on its specific application:

Pharmaceuticals: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Materials Science: The electronic properties of the thiophene ring contribute to its function in organic semiconductors, where it facilitates charge transport.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between 5-bromo-N-cyclopropylthiophene-2-carboxamide and related compounds:

Structural and Functional Insights

Substituent Effects on Reactivity and Bioactivity

- Bromine vs. Chlorine : The bromine atom in the target compound enhances its reactivity in cross-coupling reactions (e.g., Ullmann-type couplings) compared to chlorinated analogs, making it a preferred intermediate for functionalization . Chlorine, as seen in , is less reactive but may improve metabolic stability in drug candidates.

- Cyclopropyl vs. In contrast, cyclobutyl or cyclopropylmethyl groups () increase steric bulk, which may reduce binding affinity or solubility .

Activité Biologique

5-Bromo-N-cyclopropylthiophene-2-carboxamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 234.12 g/mol. It features a thiophene ring substituted with a bromine atom at the 5-position and a carboxamide functional group at the 2-position. The cyclopropyl group attached to the nitrogen enhances its lipophilicity, which is often correlated with increased biological activity.

Antimalarial Potential

Research indicates that this compound exhibits significant activity against Plasmodium falciparum, the causative agent of malaria. Specifically, it acts as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for the pyrimidine biosynthesis pathway in the parasite. In studies, derivatives of this compound demonstrated potent inhibition of PfDHODH with IC50 values in the low nanomolar range, indicating strong potential as a therapeutic agent against malaria without affecting human DHODH, thus minimizing side effects .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its molecular structure. A series of analogs were synthesized to explore how variations in substitution patterns affect potency:

| Compound Name | Structural Features | IC50 (nM) | Notes |

|---|---|---|---|

| This compound | Bromine at 5-position | 7 (3D7 strain) | Potent inhibitor |

| 5-Chloro-N-cyclopropylthiophene-2-carboxamide | Chlorine substitution | 15 | Reduced potency |

| N-Cyclopropylthiophene-2-carboxamide | No halogen substitution | >30 | Inactive |

This table illustrates that halogen substitutions significantly enhance biological activity, with bromine providing optimal interaction with the target enzyme.

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of compounds related to this compound:

- Efficacy in Mouse Models : In vivo studies demonstrated that derivatives of this compound were effective in reducing parasitemia in mouse models infected with P. falciparum. These studies assessed various dosing regimens and confirmed a favorable safety profile with no observed toxicity at therapeutic doses .

- Pharmacokinetics : The pharmacokinetic properties were evaluated in rodent models, revealing moderate oral bioavailability and low hepatic clearance rates, which are promising for oral administration in humans. The predicted human therapeutic margin was found to be >5.5, indicating a strong potential for clinical application .

- Safety Assessments : Toxicology studies indicated no off-target activities across a broad receptor panel, confirming that the compound selectively targets PfDHODH without significant interactions with human enzymes involved in drug metabolism .

Q & A

Q. What are the established synthetic methodologies for 5-bromo-N-cyclopropylthiophene-2-carboxamide, and how are critical reaction parameters optimized?

The compound is synthesized via bromination of the thiophene ring followed by amidation with cyclopropylamine. Key reactions include Suzuki coupling for aryl-aryl bonds and Buchwald-Hartwig amination for introducing the cyclopropyl group. Optimization involves:

- Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) for solubility .

- Temperature control : 0–25°C during amidation to minimize side reactions .

- Catalyst systems : Palladium catalysts (e.g., Pd(OAc)) with XPhos ligands for efficient cross-coupling . Reaction progress is monitored via HPLC, and purification employs column chromatography with silica gel .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H NMR confirms bromine substitution at C5 (δ 7.2–7.4 ppm) and cyclopropyl integration (δ 0.6–1.2 ppm). C NMR verifies the carboxamide carbonyl at ~165 ppm .

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 486.2008 (CHBrNOS) .

- HPLC : Purity ≥95% assessed using C18 columns with acetonitrile/water gradients .

Q. What biological screening approaches are used to evaluate this compound's therapeutic potential?

- Enzyme inhibition assays : Radiometric assays for kinases (e.g., EGFR) quantify IC values .

- Cell-based viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa) .

- Molecular docking : Predicts binding to targets like PARP-1 or HDACs using AutoDock Vina .

Advanced Research Questions

Q. How should researchers address conflicting reports on this compound's solubility and aggregation tendencies?

- Solubility profiling : Test in DMSO/PBS mixtures; precipitation thresholds often occur at 10–50 µM .

- Dynamic Light Scattering (DLS) : Detects nanoaggregates (>100 nm diameter) .

- Mitigation strategies : Use 0.01% Tween-80 in assay buffers and fresh DMSO stocks (<1 week old) .

Q. What mechanistic insights explain unexpected byproducts during Buchwald-Hartwig aminations of this scaffold?

- Competitive oxidative addition : Pd catalysts may react with C-Br bonds instead of forming amide linkages. Use XPhos ligands to suppress this .

- Byproduct identification : HRMS/MS detects dimeric adducts (e.g., m/z 972.4016) from radical coupling .

- Process optimization : Degas solvents, use 4Å molecular sieves, and limit catalyst loading to ≤1 mol% .

Q. Which computational methods best predict the impact of cyclopropyl ring modifications on bioactivity?

- Density Functional Theory (DFT) : Calculates strain energy (25–30 kcal/mol) and HOMO/LUMO distributions to guide substituent design .

- Molecular Dynamics (MD) : 50 ns simulations assess protein-ligand stability (e.g., RMSD <2 Å) .

- QSAR models : Correlate steric parameters (e.g., Tolman cone angle >140°) with reduced kinase inhibition .

Data Contradiction Analysis

- Variable biological activity : Discrepancies in IC values may arise from differences in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (e.g., serum concentration). Standardize protocols across labs and validate purity via HPLC .

- Synthetic yield inconsistencies : Optimize bromination steps using N-bromosuccinimide (NBS) in DCM at -78°C to achieve >85% yield .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.